6-(1H-pyrrol-1-yl)hexanoic acid
Overview
Description
6-(1H-pyrrol-1-yl)hexanoic acid is an organic compound that features a pyrrole ring attached to a hexanoic acid chain. This compound is of interest due to its unique structure, which combines the properties of both pyrrole and hexanoic acid, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-pyrrol-1-yl)hexanoic acid typically involves the condensation of pyrrole with a hexanoic acid derivative. One common method is the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with an amine in the presence of a catalyst such as iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(1H-pyrrol-1-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrolinones
Reduction: Hexanol derivatives
Substitution: Various substituted pyrroles
Scientific Research Applications
6-(1H-pyrrol-1-yl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(1H-pyrrol-1-yl)hexanoic acid involves its interaction with various molecular targets. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
6-(2-Formyl-5-methyl-1H-pyrrol-1-yl)hexanoic acid: A similar compound with a formyl group on the pyrrole ring.
6-Maleimidohexanoic acid: Contains a maleimide group instead of a pyrrole ring.
Uniqueness
6-(1H-pyrrol-1-yl)hexanoic acid is unique due to its combination of a pyrrole ring and a hexanoic acid chain, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
6-pyrrol-1-ylhexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-10(13)6-2-1-3-7-11-8-4-5-9-11/h4-5,8-9H,1-3,6-7H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMFXYIEZCNINN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568244 | |
Record name | 6-(1H-Pyrrol-1-yl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137025-05-9 | |
Record name | 6-(1H-Pyrrol-1-yl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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